N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide
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Overview
Description
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloroacetyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloroacetyl group can yield a variety of substituted piperazine derivatives, while hydrolysis of the amide bond produces carboxylic acids and amines .
Scientific Research Applications
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
N-(tert-butyl)-2-[4-(chloroacetyl)piperazin-1-yl]acetamide hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability characteristics compared to the free base.
Uniqueness
N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
CAS No. |
900640-81-5 |
---|---|
Molecular Formula |
C12H22ClN3O2 |
Molecular Weight |
275.8 |
Purity |
95 |
Origin of Product |
United States |
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